molecular formula C19H20N2O2S B2983087 N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3,4-dimethylbenzamide CAS No. 1006309-48-3

N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3,4-dimethylbenzamide

Cat. No. B2983087
CAS RN: 1006309-48-3
M. Wt: 340.44
InChI Key: OVSPEAJNKFJGLG-FMQUCBEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3,4-dimethylbenzamide, also known as EMBI, is a compound that has been widely studied for its potential applications in scientific research. EMBI is a benzothiazole derivative that has been found to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research applications.

Scientific Research Applications

Antiproliferative Activity and Apoptosis Induction

  • A study evaluated the antiproliferative activity of N-1,3-benzothiazol-2-ylbenzamide derivatives on human liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines. Among the derivatives, one exhibited significant proapoptotic effects, especially towards MCF-7 cancer cell lines, suggesting potential therapeutic applications in cancer treatment (Corbo et al., 2016).

Photosensitizers in Photodynamic Therapy

  • Research on zinc phthalocyanine derivatives highlighted their significant potential as Type II photosensitizers for cancer treatment in photodynamic therapy. These derivatives show promising fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin et al., 2020).

Imaging Probes for Alzheimer's Disease

  • Two radiofluoro-pegylated phenylbenzoxazole derivatives were synthesized and evaluated as probes for imaging cerebral β-amyloid plaques in Alzheimer's disease using PET imaging. These derivatives showed high affinity for β-amyloid aggregates and demonstrated significant binding to Aβ plaques in ex vivo and in vivo studies (Cui et al., 2012).

Corrosion Inhibition

  • Benzothiazole derivatives were synthesized and studied for their effect as corrosion inhibitors against steel in acidic solutions. These inhibitors showed high efficiency and stability, indicating potential industrial applications in protecting metals from corrosion (Hu et al., 2016).

Cardiac Electrophysiological Activity

  • A study on N-substituted imidazolylbenzamides described their synthesis and evaluation as class III agents for cardiac electrophysiological activity. These compounds showed promise in models of reentrant arrhythmias, indicating potential for treating cardiac conditions (Morgan et al., 1990).

Solar Energy Harvesting

  • Unsymmetrical squaraine dyes based on benzothiazole were designed for red/NIR wavelength absorption, demonstrating utility in solid-state dye-sensitized solar cells. The study provides insights into the electronic and optical properties of these dyes, underscoring their potential in solar energy applications (Kim et al., 2010).

Mechanism of Action

The mechanism of action of N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3,4-dimethylbenzamide is not specified in the search results .

Safety and Hazards

The safety and hazards associated with N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3,4-dimethylbenzamide are not detailed in the search results .

properties

IUPAC Name

N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-5-23-15-7-6-8-16-17(15)21(4)19(24-16)20-18(22)14-10-9-12(2)13(3)11-14/h6-11H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSPEAJNKFJGLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=C(C=C3)C)C)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.